Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Tert-butyl 5-formyl-6-azaspiro[25]octane-6-carboxylate is a chemical compound with the molecular formula C13H21NO3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate with formylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tert-butyl 6-azaspiro[2.5]octane-6-carboxylic acid.
Reduction: Tert-butyl 5-hydroxymethyl-6-azaspiro[2.5]octane-6-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Similar in structure but contains an oxygen atom in the ring.
Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate: Similar but differs in the position of the formyl group
Uniqueness
Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its spiro structure and the presence of both formyl and tert-butyl groups make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 7-formyl-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-13(4-5-13)8-10(14)9-15/h9-10H,4-8H2,1-3H3 |
InChI Key |
BABYBNKBVQWOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)CC1C=O |
Origin of Product |
United States |
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